molecular formula C7H7BrClNO B169470 1-(4-Bromo-2-chloropyridin-3-yl)ethanol CAS No. 128071-88-5

1-(4-Bromo-2-chloropyridin-3-yl)ethanol

Cat. No. B169470
M. Wt: 236.49 g/mol
InChI Key: QCXAJXCUQAXHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-chloropyridin-3-yl)ethanol, also known as BCE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BCE belongs to the family of pyridine derivatives, which have been extensively studied for their biological activities.

Mechanism Of Action

The exact mechanism of action of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is not fully understood. However, it is believed to act on various molecular targets in the body. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sedation. It has also been shown to inhibit the activity of COX enzymes, which are involved in the production of inflammatory cytokines. Additionally, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to induce apoptosis in cancer cells by activating caspase enzymes.

Biochemical And Physiological Effects

1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to have various biochemical and physiological effects in the body. In animal models, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to reduce inflammation and pain, as well as improve cognitive function. It has also been shown to reduce anxiety and induce sedation. In cancer cells, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to induce apoptosis and inhibit cell proliferation.

Advantages And Limitations For Lab Experiments

1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several advantages for lab experiments. It is a relatively stable compound that can be obtained in its solid state. It is also relatively easy to synthesize, with a yield of approximately 50%. However, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals in certain experiments. Additionally, the exact mechanism of action of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is not fully understood, which can make it difficult to design experiments to test its effects.

Future Directions

There are several future directions for research on 1-(4-Bromo-2-chloropyridin-3-yl)ethanol. In medicinal chemistry, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be further studied for its potential use as an anti-inflammatory and analgesic agent. It could also be studied for its potential use in the treatment of addiction. In neuropharmacology, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be further studied for its effects on cognitive function and anxiety. Additionally, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be studied for its potential use in combination with other anticancer agents to improve their efficacy.
Conclusion
1-(4-Bromo-2-chloropyridin-3-yl)ethanol is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of cancer and addiction. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to modulate the activity of GABA receptors and inhibit the activity of COX enzymes. It has also been shown to induce apoptosis in cancer cells. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several advantages for lab experiments, but also has limitations due to its solubility and the lack of understanding of its mechanism of action. Future research on 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could focus on its potential use in combination with other agents and its effects on cognitive function and anxiety.

Synthesis Methods

The synthesis of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol involves the reaction of 4-bromo-2-chloro-3-hydroxypyridine with sodium hydroxide and ethylene oxide. The resulting product is then purified by recrystallization. The yield of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is approximately 50%, and the compound can be obtained in its solid state.

Scientific Research Applications

1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been studied for its potential therapeutic properties in various fields of research. In medicinal chemistry, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been investigated for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In neuropharmacology, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been investigated for its effects on the central nervous system. It has been shown to have anxiolytic and sedative properties, as well as improve cognitive function in animal models. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

CAS RN

128071-88-5

Product Name

1-(4-Bromo-2-chloropyridin-3-yl)ethanol

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

1-(4-bromo-2-chloropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7BrClNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-4,11H,1H3

InChI Key

QCXAJXCUQAXHTN-UHFFFAOYSA-N

SMILES

CC(C1=C(C=CN=C1Cl)Br)O

Canonical SMILES

CC(C1=C(C=CN=C1Cl)Br)O

Origin of Product

United States

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